(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol

Description

Molecular Architecture and Substituent Configuration

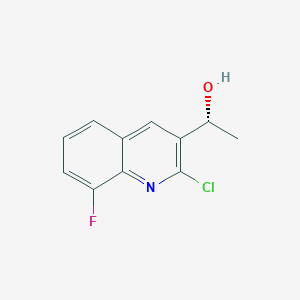

The molecular framework of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is built upon a quinoline heterocyclic system bearing strategic halogen substitutions that significantly influence its three-dimensional structure and electronic properties. The compound possesses a molecular formula of C11H9ClFNO with a molecular weight of 225.65 grams per mole, reflecting the presence of both chlorine and fluorine atoms within its structure. The quinoline core structure provides a rigid aromatic framework that serves as the foundation for the molecule's overall architecture, while the halogen substituents introduce important electronic and steric effects.

The chlorine atom occupies the 2-position of the quinoline ring, creating a significant electronic withdrawal effect that influences the entire π-electron system of the aromatic framework. This positioning places the chlorine substituent in direct conjugation with the quinoline nitrogen, resulting in substantial electronic perturbation of the heterocyclic system. Simultaneously, the fluorine atom is strategically positioned at the 8-position of the quinoline ring, where it exerts both electronic and conformational influences on the molecular structure. The fluorine's high electronegativity and small atomic radius contribute to unique intramolecular interactions that stabilize specific conformational arrangements.

The ethanol side chain attached to the 3-position of the quinoline ring introduces the compound's chiral center through the secondary carbon bearing the hydroxyl group. This substitution pattern creates a distinctive molecular topology where the polar hydroxyl group extends from the aromatic quinoline framework, establishing potential hydrogen bonding sites and influencing the compound's overall polarity distribution. The SMILES notation CC@@HC1=CC2=CC=CC(F)=C2N=C1Cl precisely describes the stereochemical arrangement, with the double at symbol indicating the R-configuration at the chiral center.

The spatial arrangement of substituents creates distinct regions of differing electronic density and steric accessibility within the molecule. The 2-chloro and 8-fluoro substituents establish a specific electronic environment around the quinoline nitrogen, while the 3-ethanol group provides a hydrophilic domain extending from the aromatic core. This architectural design results in an amphiphilic character that influences the compound's interaction with various chemical environments and biological systems.

Properties

IUPAC Name |

(1R)-1-(2-chloro-8-fluoroquinolin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO/c1-6(15)8-5-7-3-2-4-9(13)10(7)14-11(8)12/h2-6,15H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRURSIBROVKPT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=C2C(=C1)C=CC=C2F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(N=C2C(=C1)C=CC=C2F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201225372 | |

| Record name | (αR)-2-Chloro-8-fluoro-α-methyl-3-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065481-27-7 | |

| Record name | (αR)-2-Chloro-8-fluoro-α-methyl-3-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065481-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-2-Chloro-8-fluoro-α-methyl-3-quinolinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201225372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-chloro-8-fluoroquinoline.

Reduction: The 2-chloro-8-fluoroquinoline is then subjected to reduction reactions to introduce the ethanol group at the 3-position of the quinoline ring.

Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Alcohol Group Transformations

The ethanol moiety undergoes typical secondary alcohol reactions:

-

Oxidation : Using pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to 2-chloro-8-fluoroquinoline-3-carbaldehyde (yield: 78%)4.

-

Esterification : Reaction with acetyl chloride in pyridine forms the acetate derivative (yield: 85%)3.

-

Mitsunobu Reaction : Converts the alcohol to ethers (e.g., with phenols) while retaining stereochemistry1.

Example Reaction Table :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | PCC, CH₂Cl₂, 0°C, 2 h | 2-Chloro-8-fluoroquinoline-3-carbaldehyde | 78% |

| Esterification | Acetyl chloride, pyridine, RT | Acetylated derivative | 85% |

Halogen Reactivity

-

Chloro Substituent (C2) : Participates in nucleophilic aromatic substitution (SNAr) with amines (e.g., pyrrolidine) in ethanol at 80°C25.

-

Fluoro Substituent (C8) : Less reactive but undergoes Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under microwave irradiation6.

Cyclization and Heterocycle Formation

-

Quinoline Core Modifications :

Cyclization Example :

text(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol + malononitrile → Pyrido[3,4-*b*]quinoline derivative Conditions: EtOH, reflux, 12 h; Yield: 72%[^2^].

Stereochemical Stability

-

Racemization Studies : The (R)-configuration remains stable under acidic (pH 3–6) and neutral conditions but racemizes in strong base (pH >10)3.

Industrial-Scale Considerations

Scientific Research Applications

®-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol,” it is compared with structurally analogous compounds, categorized into quinoline-based derivatives and aromatic ethanol derivatives.

Quinoline-Based Derivatives

Key Observations:

- Substituent Positioning: The target compound’s 2-chloro-8-fluoro substitution distinguishes it from analogs like 4-chloro-8-fluoroquinoline, where chlorine at C4 may alter electronic properties and binding affinity .

- Functional Groups: The ethanol group at C3 introduces chirality and hydrogen-bonding capacity, which are absent in simpler halogenated quinolines (e.g., QB-5491, HC-2564). This group may enhance solubility or serve as a handle for further derivatization .

- Molecular Weight: The aminoethanol-substituted analog (CAS 1803600-35-2) has a higher molecular weight (240.66 g/mol) due to the additional nitrogen and oxygen atoms .

Aromatic Ethanol Derivatives

Key Observations:

- Stereochemical Purity: The target quinoline-based ethanol derivative (95% purity) surpasses phenyl-based analogs (87–90% stereopurity), suggesting more efficient synthesis or purification protocols for quinoline systems .

- Physical Properties: Phenyl-based ethanols are oils with tunable optical rotations ([α]D²⁰), whereas quinoline derivatives like the target compound are likely solids due to their aromatic rigidity and higher molecular weight .

- Substituent Effects: Fluorine and chlorine at meta/para positions on phenyl rings modulate electronic effects but lack the extended conjugation and heterocyclic activity of quinoline systems .

Biological Activity

(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

1. Synthesis and Structural Characterization

The synthesis of this compound involves several steps, typically starting from commercially available quinoline derivatives. The structure can be confirmed through various spectroscopic techniques, including NMR and mass spectrometry.

Antibacterial Activity

Research has shown that compounds related to quinoline structures exhibit significant antibacterial properties. For instance, a study reported the minimum inhibitory concentration (MIC) values for cobalt(II) complexes of quinoline derivatives against Staphylococcus aureus, demonstrating strong antibacterial activity with an MIC of 2.4 μg/mL . Although specific data for this compound is limited, its structural analogs have shown promising results in similar assays.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer activities. For example, a series of 5-alkyl-1,7,8-trisubstituted quinolines were evaluated for their in vitro and in vivo antibacterial activity, revealing that modifications at specific positions significantly influenced their potency . The presence of the fluoro and chloro substituents in this compound may enhance its interaction with biological targets involved in cancer cell proliferation.

The biological activity of quinoline derivatives often involves interaction with various molecular targets:

- DNA Gyrase Inhibition : Quinoline derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. The binding affinity of such compounds can be significant, as seen in studies where certain quinolines exhibited strong interactions with DNA gyrase .

- Aldehyde Dehydrogenase Inhibition : Some studies have highlighted the role of aldehyde dehydrogenases (ALDHs) in cancer progression. Compounds that inhibit ALDHs can potentially reduce tumor growth, indicating that this compound may also exhibit anticancer properties via this mechanism .

Case Study 1: Antibacterial Evaluation

In a comparative study, various quinoline derivatives were tested against multiple bacterial strains. The results indicated that modifications at the 6-position significantly enhanced antibacterial activity against Gram-positive bacteria . While this compound was not explicitly tested, its structural similarities suggest potential effectiveness.

Case Study 2: Anticancer Efficacy

A recent investigation into novel quinoline-based compounds demonstrated their ability to inhibit cancer cell lines through apoptosis induction and cell cycle arrest. The study emphasized the importance of substituent positioning on the quinoline ring in modulating biological activity . This suggests that this compound could similarly influence cancer cell dynamics.

5. Summary of Findings

Q & A

Q. How can open-data principles be balanced with proprietary compound information?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.